molecular formula C7H9NO B1438199 2-(Furan-2-yl)azetidine CAS No. 777886-82-5

2-(Furan-2-yl)azetidine

Cat. No.: B1438199
CAS No.: 777886-82-5
M. Wt: 123.15 g/mol
InChI Key: FXSBCJGVJOJKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring. The furan ring is a five-membered aromatic ring containing one oxygen atom, while the azetidine ring is a four-membered ring containing one nitrogen atom. This unique combination of rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the furan moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with a furan-containing compound under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition or cycloaddition reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The azetidine ring can be reduced to form saturated derivatives.

    Substitution: Both the furan and azetidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted furan and azetidine compounds.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)azetidine is largely dependent on its interaction with biological targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds and other interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 2-(Furan-2-yl)azetidine is unique due to the combination of the furan and azetidine rings, which imparts distinct reactivity and biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2-(furan-2-yl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBCJGVJOJKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Furan-2-yl)azetidine

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